2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide
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Overview
Description
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a phenoxyacetamide moiety linked to a sulfamoyl group and a methylidenecyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including temperature control, solvent recycling, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .
Properties
IUPAC Name |
2-[4-[(4-methylidenecyclohexyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h6-9,12,17H,1-5,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUZECFLBRMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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